molecular formula C13H16BClO4 B6323754 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid CAS No. 2096995-09-2

2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

Cat. No. B6323754
CAS RN: 2096995-09-2
M. Wt: 282.53 g/mol
InChI Key: RVBLKIULXILYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid (TCDB) is a chlorinated benzene derivative with a unique structure and a wide range of applications. It is a highly reactive and versatile molecule that can be used in a variety of scientific and industrial applications. TCDB has been extensively studied in recent years due to its potential as a versatile building block for a variety of organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is not well understood. However, it is believed that the molecule is able to interact with a variety of other molecules, including proteins and enzymes, in order to produce a range of effects. For example, 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, which could be useful in the development of new drugs.
Biochemical and Physiological Effects
2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid can inhibit the activity of enzymes involved in the synthesis of fatty acids, as well as other enzymes involved in the metabolism of lipids. In vivo studies have shown that 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid can reduce inflammation and oxidative stress, as well as improve blood glucose levels. In addition, 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has been shown to have anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid in laboratory experiments is its versatility. The molecule can be used in a variety of different reactions, and can be used to synthesize a wide range of organic and inorganic compounds. In addition, 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is relatively stable and can be stored for long periods of time without degradation. However, 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is highly reactive and must be handled with care. It is also expensive, which can limit its use in some laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid. One potential application is in the development of new drugs and therapies. 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has been shown to have anti-tumor effects in animal models, and could potentially be used in the development of new cancer treatments. In addition, 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid could be used in the synthesis of new polymers, which could be used in a variety of industrial applications. Finally, 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid could be used in the synthesis of new fluorescent probes, which could be used in imaging and detection.

Synthesis Methods

2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid can be synthesized using a variety of methods, including the Williamson ether synthesis and the Grignard reaction. The Williamson ether synthesis involves the reaction of an alkyl halide, such as 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, with an alcohol, such as ethanol, to form an ether. The Grignard reaction involves the reaction of an alkyl halide with a Grignard reagent, such as magnesium, to form an organometallic compound. Both of these methods are simple and efficient, and can be used to synthesize 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid in a short amount of time.

Scientific Research Applications

2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic molecules, including polymers and pharmaceuticals. It has also been used in the synthesis of a variety of inorganic compounds, including polyoxometalates, which are important in the field of catalysis. In addition, 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has been used in the synthesis of a variety of fluorescent probes, which are useful for imaging and detection.

properties

IUPAC Name

2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO4/c1-8-7-13(2,3)19-14(18-8)9-4-5-11(15)10(6-9)12(16)17/h4-6,8H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBLKIULXILYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzoic acid

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